METHYL 5-{(3,4-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Dimethyl 5,5’-[(3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that features a unique structure combining a dimethoxyphenyl group with two hydroxy-methylthiophene carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-[(3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxy-2-methylthiophene-3-carboxylic acid under acidic conditions, followed by esterification with methanol to form the dimethyl ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[(3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 5,5’-[(3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of dimethyl 5,5’-[(3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Shares the dimethoxyphenyl group.
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Contains similar methoxy and hydroxy functional groups.
Uniqueness
Dimethyl 5,5’-[(3,4-dimethoxyphenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to its combination of a dimethoxyphenyl group with two hydroxy-methylthiophene carboxylate moieties, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 5-[(3,4-dimethoxyphenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8S2/c1-10-15(22(26)30-5)18(24)20(32-10)17(12-7-8-13(28-3)14(9-12)29-4)21-19(25)16(11(2)33-21)23(27)31-6/h7-9,17,24-25H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMASYGRXBWCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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